Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
Description
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a hydroxyl group at position 8 and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-10-5-6-7(12)3-2-4-11(6)8/h5,7,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNYEXBFUBTNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2N1CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Research indicates that it may possess properties beneficial for treating various diseases.
Case Study: Anticancer Activity
In a study focusing on the synthesis of derivatives of this compound, researchers found that certain modifications enhanced its efficacy against cancer cell lines. The compound exhibited significant cytotoxic effects against breast and lung cancer cells, suggesting its potential as an anticancer agent .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its effects on serotonin and dopamine receptors have been explored in animal models.
Case Study: Neuroprotective Effects
A study demonstrated that this compound could protect neurons from oxidative stress-induced damage. This finding highlights its potential in developing treatments for neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
Recent investigations have revealed that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
Case Study: Antibacterial Activity
In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. These results indicate its potential use in developing new antibiotics .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules with desired biological activities.
Synthetic Applications
The compound has been utilized in the synthesis of various derivatives with enhanced pharmacological properties. This versatility makes it valuable in drug discovery programs aimed at optimizing lead compounds .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights: The hydroxyl group in the target compound may increase solubility but reduce metabolic stability compared to non-polar analogs.
- Gaps in Data : Direct pharmacological or spectral data for the target compound are absent in the evidence, necessitating caution in extrapolating biological activity.
- Synthetic Routes : Analogs in –8 were synthesized via one-pot reactions, suggesting feasible pathways for the target compound’s preparation .
Biological Activity
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This review synthesizes current knowledge on its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tetrahydroimidazo structure which is known for its diverse biological activities.
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, tetrahydroimidazo derivatives have shown potential as inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis. Inhibiting HPSE1 can reduce tumor invasion and metastasis in various cancer models .
Table 1: Comparative Inhibition of HPSE1 by Related Compounds
| Compound Name | Structure | IC50 (µM) | Selectivity for HPSE1 |
|---|---|---|---|
| Compound 16 | Structure | 0.15 | High |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
Compounds derived from the imidazo-pyridine family have been investigated for neuroprotective effects. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress. For example, studies have indicated that similar structures can protect neuronal cells from apoptosis induced by oxidative stress .
Antimicrobial Properties
There is emerging evidence that tetrahydroimidazo derivatives possess antimicrobial activity against various pathogens. A study highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HPSE1 and adenosine deaminase (ADA), which play crucial roles in cancer progression and immune response modulation.
- Receptor Interaction : These compounds may interact with various receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties that could protect cells from oxidative damage.
Case Studies
Several case studies have documented the efficacy of tetrahydroimidazo derivatives in preclinical models:
- Study on Cancer Metastasis : A study demonstrated that a related compound significantly reduced metastatic spread in a murine model of breast cancer when administered at a dose of 10 mg/kg body weight .
- Neuroprotection in Ischemia Models : In a rat model of ischemic stroke, administration of a similar compound resulted in decreased infarct size and improved neurological scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
